2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-17-5-7-18(8-6-17)24-13-19(22)21-11-14-1-3-15(4-2-14)16-9-10-23-12-16/h1-10,12H,11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXSPQKVBRHVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 4-(furan-3-yl)benzylamine: This can be prepared by the reaction of 4-(furan-3-yl)benzaldehyde with ammonia or an amine source.
Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 4-(furan-3-yl)benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Substituted derivatives of the chlorophenoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Substituent Effects
- 4-Chlorophenoxy Group: Present in the target compound and , this group enhances lipophilicity and may improve membrane permeability. Compounds with this substituent (e.g., ) exhibit moderate to high yields (14–96%), influenced by reaction conditions .
- Heterocyclic Moieties: The target compound’s furan-3-yl group contrasts with piperidinyl (), benzothiazolyl (), and thiadiazolyl () substituents.
- Fluorine Substituents: Fluorophenoxy derivatives () show higher yields (e.g., 82% for compound 30 in ) compared to non-fluorinated analogs, likely due to improved reaction kinetics with electron-withdrawing groups.
Physical and Crystallographic Properties
- Melting Points: Fluorinated compounds (e.g., , 84°C) generally exhibit higher melting points than non-fluorinated analogs, attributed to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Biological Activity
2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a 4-chlorophenoxy group and a furan-3-yl benzyl moiety. This unique combination of functional groups contributes to its biological activity and reactivity.
The mechanism of action for this compound is believed to involve interaction with various biological targets, including enzymes and receptors. The specific pathways modulated by this compound are still under investigation, but preliminary studies suggest potential effects on:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It may interact with receptors that regulate cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown efficacy against various cancer cell lines, including colon carcinoma and leukemia. The biological activity can be quantified through IC50 values, which measure the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HCT-15 (Colon Carcinoma) | TBD |
| N-(2-[2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl-acetamide | CCRF-CEM (Leukemia) | 10 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies have shown that derivatives containing the chlorophenoxy group possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Osteoclastogenesis :
A study highlighted the inhibitory effect of a related compound on osteoclastogenesis. The compound was found to alter mRNA expressions of osteoclast-specific markers, thus blocking the formation of mature osteoclasts and preventing bone resorption in vitro and in vivo . -
Anticancer Efficacy :
Research conducted on structural analogs demonstrated significant growth inhibition in various cancer cell lines, suggesting that modifications in the structure could enhance anticancer properties .
Similar Compounds
| Compound Name | Key Features |
|---|---|
| 2-(4-chlorophenoxy)acetamide | Lacks furan group; simpler structure |
| N-(4-(furan-3-yl)benzyl)acetamide | Lacks chlorophenoxy group; different reactivity |
| 4-chlorophenoxyacetic acid | Simpler compound; different applications |
Uniqueness
The unique combination of the chlorophenoxy and furan groups in this compound allows for diverse chemical modifications and interactions, making it a valuable candidate for further research in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
